4-((4-BROMOBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
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Overview
Description
4-((4-BROMOBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound that features a triazole ring, a pyridine ring, and a bromobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-BROMOBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((4-BROMOBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, 4-((4-BROMOBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-BROMOBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and pyridine rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-CHLOROBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((4-FLUOROBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((4-METHYLBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
The uniqueness of 4-((4-BROMOBENZYLIDENE)AMINO)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its bromine atom, which can participate in unique chemical reactions and interactions. This makes it a valuable compound for developing new chemical entities with distinct properties and applications.
Properties
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5S/c15-12-3-1-10(2-4-12)9-17-20-13(18-19-14(20)21)11-5-7-16-8-6-11/h1-9H,(H,19,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWLTRCIPAWNOU-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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